メパートリシン

概要

説明

メパートリシンは半合成ポリエーテルマクロライド化合物です。主に抗真菌剤および抗原虫剤として使用されます。 メパートリシンは、良性前立腺肥大症、慢性非細菌性前立腺炎、慢性骨盤痛症候群の治療に効果的であることが知られています .

科学的研究の応用

Mepartricin has a wide range of scientific research applications:

作用機序

メパートリシンは、腸におけるエストロゲンの再吸収を阻害することによって作用し、糞便中へのエストロゲン排泄を増加させます。 このエストロゲンレベルの低下は、良性前立腺肥大症や慢性骨盤痛症候群の症状を軽減するのに役立ちます . さらに、メパートリシンは抗真菌剤および抗原虫剤としての特性を持っており、幅広い病原体に対して効果的です .

生化学分析

Biochemical Properties

Mepartricin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to reduce 17β-estradiol concentration in enterohepatic circulation and decrease estrogen levels in the prostate . The compound interacts with estrogen receptors and enzymes involved in estrogen metabolism, thereby modulating the hormonal balance within the body . These interactions are crucial for its therapeutic effects in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .

Cellular Effects

Mepartricin exerts several effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . By reducing estrogen levels, mepartricin can decrease the proliferation of prostate cells, which is beneficial in treating benign prostatic hyperplasia . Additionally, it has been shown to improve pelvic pain and quality of life in patients with chronic pelvic pain syndrome .

Molecular Mechanism

The molecular mechanism of mepartricin involves its action as an estrogen reabsorption inhibitor . It binds to estrogen receptors and enzymes involved in estrogen metabolism, leading to increased fecal excretion of estrogens . This reduction in estrogen levels helps alleviate symptoms associated with hormonal imbalances, such as benign prostatic hyperplasia and chronic pelvic pain syndrome . Mepartricin’s ability to modulate gene expression and enzyme activity is central to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mepartricin have been observed to change over time. Studies have shown that mepartricin significantly improves pelvic pain and quality of life compared to placebo after two months of treatment . The stability and degradation of mepartricin in vitro and in vivo have been evaluated, with findings indicating that it maintains its efficacy over extended periods . Long-term effects on cellular function have also been documented, demonstrating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of mepartricin vary with different dosages in animal models. Studies have indicated that higher doses of mepartricin can lead to increased fecal estrogen excretion and a more pronounced reduction in estrogen levels . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization . Threshold effects have been observed, highlighting the importance of determining the appropriate dosage for therapeutic efficacy without causing harm .

Metabolic Pathways

Mepartricin is involved in metabolic pathways related to estrogen metabolism . It interacts with enzymes and cofactors that regulate the enterohepatic circulation of estrogens, leading to increased fecal excretion of these hormones . This modulation of metabolic pathways helps in reducing estrogen levels in the body, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .

Transport and Distribution

Within cells and tissues, mepartricin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as the prostate . The compound’s ability to reach and act on specific tissues is crucial for its therapeutic effects .

Subcellular Localization

Mepartricin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that mepartricin can effectively interact with its target biomolecules within the cell . The precise subcellular distribution of mepartricin contributes to its overall efficacy in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .

準備方法

メパートリシンは、より毒性のある化合物であるパートリシンのメチルエステル化によって合成されます。 このプロセスには、特定の試薬と条件を使用して目的の化学構造を得ることが含まれます . メパートリシンの工業生産には、高収率と高純度を保証するために、最適化された反応条件を用いた大規模合成が含まれます .

化学反応の分析

メパートリシンは、次のようなさまざまな化学反応を起こします。

酸化: メパートリシンは特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、化合物内の官能基を修飾することができます。

置換: メパートリシンは置換反応を起こすことができ、特定の原子または基が他の原子または基に置き換えられます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

メパートリシンは、幅広い科学研究への応用があります。

類似化合物との比較

メパートリシンは、アムホテリシンB、ゲダマイシン、バシジンなどの他のポリエーテルマクロライド化合物に似ています。 メパートリシンは、その特定の作用機序と、良性前立腺肥大症や慢性骨盤痛症候群の治療における有効性により、ユニークです . 主に抗真菌剤として使用されるアムホテリシンBとは異なり、メパートリシンは、医学と研究の両方にわたって幅広い用途を持っています .

特性

CAS番号 |

11121-32-7 |

|---|---|

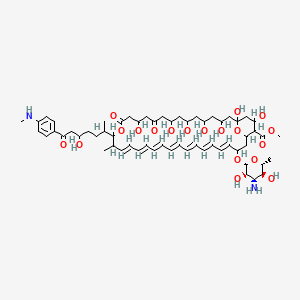

分子式 |

C60H88N2O19 |

分子量 |

1141.3 g/mol |

IUPAC名 |

methyl (19E,21E,23Z,25Z,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6-,10-8+,11-9-,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |

InChIキー |

GTBKZCQTNWWEIB-PBSBGHGNSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C\C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |

正規SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Mepartricin; Ipertrofan; Orofungin; SN 654; SN654; Spa-S-160; Tricandil; Tricangine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mepartricin in treating BPH?

A1: Mepartricin primarily exerts its effects by lowering circulating estrogen levels without significantly impacting androgen levels. [, ] This estrogen suppression subsequently leads to a cascade of downstream effects, including:

- Reduced Prostate Weight and Size: Studies have consistently shown that mepartricin treatment results in a significant decrease in both the absolute and relative weights of the prostate gland. [, ]

- Regulation of Prostatic Receptors: Mepartricin treatment has been linked to a down-regulation of estrogen receptors (ER) and an up-regulation of androgen receptors (AnR) in the prostate. [, ]

- Modulation of Adrenergic Receptors: Mepartricin administration has been associated with an up-regulation of both alpha(1)- and beta(2)-adrenergic receptors (AR) in the prostate, while decreasing beta(3)-AR concentrations. [, ] This modulation is thought to be influenced by estrogen deprivation. []

Q2: What is the molecular formula and weight of mepartricin?

A2: While the provided research articles do not explicitly state the molecular formula and weight of mepartricin, they highlight its structural relation to partricin. Mepartricin is the methyl ester of partricin. [, ] For a complete understanding of its structure, refer to the detailed stereochemical analysis presented in the paper "Ipertrofan Revisited—The Proposal of the Complete Stereochemistry of Mepartricin A and B". []

Q3: What spectroscopic data are available for mepartricin?

A3: The research primarily focuses on the biological effects and therapeutic applications of mepartricin. Details regarding specific spectroscopic data, such as NMR or IR, are not extensively discussed in the provided articles.

Q4: How stable is mepartricin under various conditions?

A4: While the research mentions mepartricin's use in various formulations like tablets and intravenous solutions, [, , ] it does not provide detailed data on its stability under different storage conditions (temperature, humidity, light).

Q5: What in vitro and in vivo models have been used to study the efficacy of mepartricin?

A5: Various models have been employed to investigate the effects of mepartricin:

- In vitro: Studies utilized yeast cultures to assess its antifungal activity, [] human polymorphonuclear leukocytes to examine potential toxicity, [] and primary cultures of hypertrophic prostatic tissue to investigate its effects on growth. []

- In vivo: Animal models, primarily rats, have been used to evaluate the impact of mepartricin on prostatic growth, hormone levels, and receptor concentrations. [, , , ] Clinical trials in humans have focused on its therapeutic efficacy in treating BPH. [, , , , , ]

Q6: What is the clinical evidence supporting the efficacy of mepartricin in treating BPH?

A6: Multiple clinical trials, including placebo-controlled studies, have demonstrated the efficacy of mepartricin in improving BPH symptoms. [, , , ] These studies report significant improvements in both irritative and obstructive symptoms, with a response rate comparable to established BPH medications. [, ]

Q7: Are there any known drug interactions with mepartricin?

A7: One study investigated the potential interaction between mepartricin and antilipemic drugs (procetofen and cholestyramine) in patients with BPH. [] The results indicated no significant positive or negative pharmacological interactions between mepartricin and the tested antilipemic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。